4-(2-Thienyl)pyridine

Descripción general

Descripción

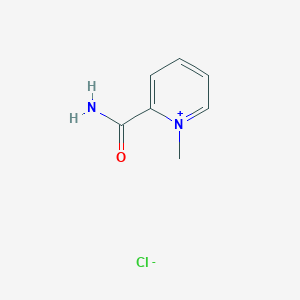

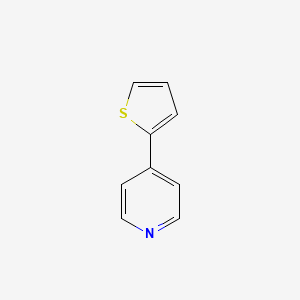

“4-(2-Thienyl)pyridine” is a chemical compound with the molecular formula C9H7NS . It is also known by its English name “4-(2-Thienyl)pyridine” and has a molecular weight of 161.22 .

Synthesis Analysis

The synthesis of “4-(2-Thienyl)pyridine” involves several steps. One approach involves the reaction of acetylpyridine with thiophene-2-carboxaldehyde to yield 2-chloro-6-ethoxy-4-β-(2-thienyl)acryloylpyridine, which is then reacted with malononitrile in refluxing ethanol in the presence of piperidine as a catalyst . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

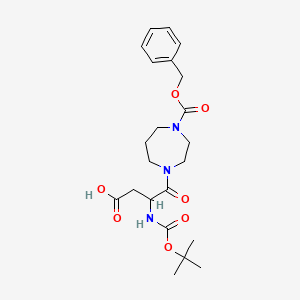

The molecular structure of “4-(2-Thienyl)pyridine” is characterized by the presence of a pyridine ring attached to a thiophene ring . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

“4-(2-Thienyl)pyridine” has been used as a derivatization reagent for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). It has been applied to the derivatization of carboxylic acid, aldehyde, ketone, and glycine .Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

4-(2-Thienyl)pyridine has been utilized in the synthesis of new compounds and the exploration of their optical properties. Zhao Zu-zhi (2005) synthesized a new compound related to 4-(2-Thienyl)pyridine and investigated its properties, including its optical characteristics (Zhao Zu-zhi, 2005).

Drug Discovery Research

In drug discovery research, derivatives of 4-(2-Thienyl)pyridine have been used. Lucas et al. (2015) described the regioselective bromination of thieno[2,3-b]pyridine, highlighting its potential as a building block in drug discovery (S. Lucas et al., 2015).

Luminescence Properties in Platinum Complexes

Kozhevnikov et al. (2009) synthesized various derivatives of 2-(2-thienyl)pyridine and used them in luminescent platinum complexes. They provided detailed characterizations of these complexes' luminescence properties (D. N. Kozhevnikov et al., 2009).

Applications in OFET

Cao et al. (2012) utilized 2,4,6-Tri(2-thienyl)pyridine to synthesize a new conjugated polymer for OFET applications, exploring the concept of introducing electron-deficient pyridine units to increase ambient stability (Kang-li Cao et al., 2012).

Metal-Ion Reactivity

Constable and Sousa (1992) explored the reactivity of 2-(2′-thienyl)pyridine with different metal ions, revealing distinct behaviors based on the metal ion involved (E. Constable & L. R. Sousa, 1992).

Optical Sensing

Muraoka et al. (2019) designed a series of 2,4,6-tris(5-aryl-2-thienyl)pyridines that showed potential as optical sensors, capable of detecting solvent polarity and protons (H. Muraoka et al., 2019).

Electropolymerization and Conducting Metallopolymer

Zhu and Holliday (2010) reported the electropolymerization of a ruthenium complex involving 2,6-bis(pyrazol-1-yl)pyridine, resulting in a novel Ru-containing conducting metallopolymer (Xunjin Zhu & B. Holliday, 2010).

Acidity and Stability in Copper Complexes

Sigel et al. (1972) determined the acidity constants of thienyl-pyridines and the stability constants of their Cu2+ complexes, providing insights into their chemical behavior (H. Sigel et al., 1972).

Heavy Metal Ion Complexation

Buica et al. (2011) studied the electrochemical behavior of 4-azulen-1-yl-2,6-bis(2-thienyl)pyridine and its potential in complexing heavy metal ions (G. Buica et al., 2011).

Conducting Polymers with Metal Complexation

Higgins and Crayston (1993) investigated poly-(2,6-di-(2-thienyl) pyridine) for its ability to complex to metals, contributing to the field of conducting polymers (S. Higgins & J. A. Crayston, 1993).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, “2-(2-Thienyl)pyridine”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, and clothing .

Direcciones Futuras

Research on “4-(2-Thienyl)pyridine” and related compounds is ongoing. One study found that replacing one nitrogen with a carbon in the Ds base of the compound significantly improved the affinities of XenoAptamers to targets . This suggests that subtle changes in the chemical structure of “4-(2-Thienyl)pyridine” can significantly affect its interactions with target proteins, providing a potential avenue for future research .

Propiedades

IUPAC Name |

4-thiophen-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTGYJRTNNIIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344235 | |

| Record name | 4-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)pyridine | |

CAS RN |

21298-54-4 | |

| Record name | 4-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)

![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)